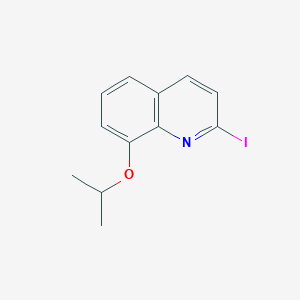
Thallium Bromide (Tl2Br2); Thallium Bromide (TlBr), Dimer; Thallium Monobromide; Thallium(I) Bromide; Thallous Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thallium Bromide (Tl2Br2), Thallium Bromide (TlBr), Dimer, Thallium Monobromide, Thallium(I) Bromide, and Thallous Bromide are chemical compounds consisting of thallium and bromine. Thallium(I) Bromide (TlBr) is the most commonly referenced form. These compounds are known for their use in various scientific and industrial applications, particularly in the field of semiconductors and radiation detection.
準備方法
Synthetic Routes and Reaction Conditions: Thallium(I) Bromide can be synthesized by reacting thallium with bromine or by reacting sodium or potassium bromide with any thallium compound . The reaction typically involves the direct combination of the elements or the exchange reaction with thallium salts.
Industrial Production Methods: In industrial settings, Thallium(I) Bromide is often produced by purifying thallous bromide through refluxing with water containing hydrobromic acid (HBr). The compound is then washed until acid-free, heated to 300°C for several hours, and stored in brown bottles to prevent degradation .
化学反応の分析
Types of Reactions: Thallium(I) Bromide undergoes various chemical reactions, including:
Oxidation: Thallium(I) Bromide can be oxidized to thallium(III) compounds.
Reduction: It can be reduced back to elemental thallium.
Substitution: Thallium(I) Bromide can participate in substitution reactions where the bromide ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like hydrogen gas or metals.
Substitution: Halide exchange reactions using other halide salts.
Major Products Formed:
Oxidation: Thallium(III) Bromide (TlBr3).
Reduction: Elemental thallium.
Substitution: Formation of other thallium halides like Thallium(I) Chloride (TlCl).
科学的研究の応用
Thallium Bromide compounds have several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and studies due to its toxicological properties.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Widely used in semiconductors, X-ray, and gamma-ray detectors, and infrared optical materials
作用機序
Thallium Bromide exerts its effects primarily through its interaction with biological systems and its semiconductor properties. In biological systems, thallium ions can interfere with cellular processes, leading to toxicity. In semiconductors, Thallium Bromide’s band gap and crystalline structure enable it to detect radiation and convert it into electrical signals .
類似化合物との比較
- Thallium(I) Fluoride (TlF)
- Thallium(I) Chloride (TlCl)
- Thallium(I) Iodide (TlI)
- Indium(I) Bromide (InBr)
- Lead(II) Bromide (PbBr2)
- Bismuth Bromide (BiBr3)
Comparison: Thallium Bromide is unique due to its specific band gap and crystalline structure, which make it particularly suitable for radiation detection and semiconductor applications.
特性
分子式 |
BrTl |
|---|---|
分子量 |
284.29 g/mol |
IUPAC名 |
thallium(1+);bromide |
InChI |
InChI=1S/BrH.Tl/h1H;/q;+1/p-1 |
InChIキー |
PGAPATLGJSQQBU-UHFFFAOYSA-M |
正規SMILES |
[Br-].[Tl+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8750983.png)






![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)


![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B8751084.png)
![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)

